Cas no 748142-95-2 (3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid)

748142-95-2 structure
Nome del prodotto:3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid
3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoicacid
- Z46101206
- EN300-00246
- (3Z)-3-(1,3-BENZOTHIAZOL-2-YL)-4-(4-NITROPHENYL)BUT-3-ENOIC ACID
- 748142-95-2
- (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid
- AKOS000114630
- 3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid
- 2-Benzothiazolepropanoic acid, β-[(4-nitrophenyl)methylene]-
- 3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid
-
- Inchi: 1S/C17H12N2O4S/c20-16(21)10-12(9-11-5-7-13(8-6-11)19(22)23)17-18-14-3-1-2-4-15(14)24-17/h1-9H,10H2,(H,20,21)/b12-9-
- Chiave InChI: AOBCLBVGQRSELJ-XFXZXTDPSA-N
- Sorrisi: S1C2C=CC=CC=2N=C1/C(=C\C1C=CC(=CC=1)[N+](=O)[O-])/CC(=O)O
Proprietà calcolate
- Massa esatta: 340.05177804g/mol
- Massa monoisotopica: 340.05177804g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 511
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 124Ų
Proprietà sperimentali
- Densità: 1.465±0.06 g/cm3(Predicted)
- Punto di ebollizione: 550.1±60.0 °C(Predicted)
- pka: 3.75±0.10(Predicted)
3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P019GYK-50mg |
3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
748142-95-2 | 92% | 50mg |
$124.00 | 2024-04-21 | |
1PlusChem | 1P019GYK-100mg |
3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
748142-95-2 | 92% | 100mg |
$160.00 | 2024-04-21 | |
1PlusChem | 1P019GYK-2.5g |
3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
748142-95-2 | 92% | 2.5g |
$821.00 | 2024-04-21 | |
1PlusChem | 1P019GYK-10g |
3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
748142-95-2 | 92% | 10g |
$1726.00 | 2023-12-16 | |
1PlusChem | 1P019GYK-500mg |
3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
748142-95-2 | 92% | 500mg |
$322.00 | 2024-04-21 | |
1PlusChem | 1P019GYK-5g |
3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
748142-95-2 | 92% | 5g |
$1185.00 | 2024-04-21 | |
1PlusChem | 1P019GYK-250mg |
3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
748142-95-2 | 92% | 250mg |
$200.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040536-1g |
3-(Benzo[d]thiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
748142-95-2 | 97% | 1g |
¥2275.00 | 2024-07-28 | |
1PlusChem | 1P019GYK-1g |
3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
748142-95-2 | 92% | 1g |
$450.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040536-5g |
3-(Benzo[d]thiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
748142-95-2 | 97% | 5g |
¥7633.00 | 2024-07-28 |
3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid Letteratura correlata
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
748142-95-2 (3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid) Prodotti correlati
- 156450-83-8(1-(3-bromopropoxy)-4-methanesulfonylbenzene)
- 1457648-57-5(6-chloro-N-(1-{5H,6H,7H-pyrrolo2,1-c1,2,4triazol-3-yl}ethyl)pyridine-2-carboxamide)
- 1864058-25-2(2-[(oxan-4-yl)methyl]piperidine hydrochloride)
- 2877762-96-2(1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine)
- 2549032-22-4(6-[1-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile)
- 1155592-25-8(ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate)
- 2229340-26-3(5-(2-methyl-1,3-thiazol-5-yl)-1,3-oxazolidin-2-one)
- 69433-18-7(Acetic acid,2-amino-2-thioxo-, phenylmethyl ester)
- 2248414-73-3(2-((tert-Butoxycarbonyl)amino)-5-fluoro-3-methylbenzoic acid)
- 2228273-27-4(1-methyl-5-(quinolin-4-yl)-1H-pyrazol-4-amine)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
